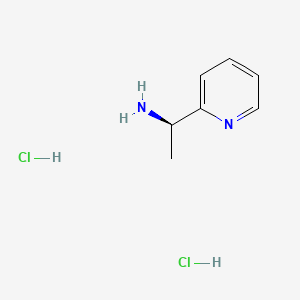

(R)-1-(pyridin-2-yl)ethanamine dihydrochloride

描述

属性

IUPAC Name |

(1R)-1-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBVPGDYRRBINU-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719917 | |

| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352640-52-8 | |

| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(pyridin-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-1-(pyridin-2-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for obtaining enantiomerically pure (R)-1-(pyridin-2-yl)ethanamine dihydrochloride, a valuable chiral building block in pharmaceutical and materials science. The document details two primary strategies: enantioselective synthesis using a chiral auxiliary and classical chiral resolution of the racemic amine. Detailed experimental protocols, quantitative data, and process workflows are presented to aid in the practical application of these methods.

Introduction

Chiral pyridines are significant structural motifs in a vast array of biologically active compounds and specialized ligands. The enantiomer (R)-1-(pyridin-2-yl)ethanamine, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. The ability to produce this compound in high enantiomeric purity is critical, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This guide outlines reliable and reproducible methods for its synthesis and subsequent conversion to the stable dihydrochloride salt.

Synthetic Strategies

Two principal methodologies are presented for the synthesis of (R)-1-(pyridin-2-yl)ethanamine:

-

Method A: Enantioselective Synthesis via Chiral Auxiliary: This approach builds the desired stereocenter directly from a prochiral starting material using a recoverable chiral auxiliary. This method is elegant and can be highly efficient in establishing the correct stereochemistry.

-

Method B: Chiral Resolution of Racemic Amine: This classical method involves the synthesis of the racemic amine followed by separation of the enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.

The final step in both strategies is the formation of the dihydrochloride salt, which enhances the stability and handling of the final product.

Experimental Protocols

Synthesis of Racemic 1-(pyridin-2-yl)ethan-1-amine (Precursor for Method B)

A common route to the racemic amine is the reductive amination of 2-acetylpyridine.

Protocol:

-

To a solution of 2-acetylpyridine (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature is maintained below 30°C.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of 2M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue to pH > 11 with a 50% NaOH solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(pyridin-2-yl)ethan-1-amine.

| Parameter | Value |

| Starting Material | 2-Acetylpyridine |

| Key Reagents | Ammonium Acetate, NaBH₃CN |

| Solvent | Methanol |

| Typical Yield | 85-95% |

| Purity (by GC) | >98% |

Method A: Enantioselective Synthesis via (R)-tert-Butanesulfinamide Auxiliary

This protocol is based on the highly diastereoselective addition of a Grignard reagent to an N-sulfinyl imine derived from pyridine-2-carboxaldehyde.

Protocol:

-

Formation of the N-sulfinyl imine: To a solution of pyridine-2-carboxaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide ((R)-tert-butanesulfinamide) (1.05 eq) in THF, add titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Heat the mixture at reflux for 4-6 hours. Cool to room temperature.

-

Diastereoselective Grignard Addition: Cool the solution of the N-sulfinyl imine to -78°C. Add methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.5 eq) dropwise. Stir the reaction at -78°C for 3-5 hours.

-

Hydrolysis and Deprotection: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension through celite. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Dissolve the crude product in methanol and add 4M HCl in dioxane (2.0 eq). Stir for 1 hour. Concentrate under reduced pressure to obtain the crude this compound.

| Parameter | Value |

| Starting Material | Pyridine-2-carboxaldehyde |

| Chiral Auxiliary | (R)-tert-Butanesulfinamide |

| Key Reagents | Ti(OEt)₄, MeMgBr, HCl in Dioxane |

| Diastereomeric Ratio | Typically >95:5 |

| Expected Enantiomeric Excess (ee) | >95% |

| Overall Yield | 60-75% |

Method B: Chiral Resolution using L-(+)-Tartaric Acid

This protocol describes the separation of the racemic amine through the formation and fractional crystallization of diastereomeric tartrate salts.

Protocol:

-

Diastereomeric Salt Formation: Dissolve racemic 1-(pyridin-2-yl)ethan-1-amine (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

-

Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals (the less soluble (R)-amine-(L)-tartrate salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol.

-

Liberation of the Free Amine: Dissolve the collected crystals in water and basify to pH > 11 with a 2M NaOH solution.

-

Extraction: Extract the liberated (R)-1-(pyridin-2-yl)ethanamine with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-amine.

| Parameter | Value |

| Starting Material | Racemic 1-(pyridin-2-yl)ethan-1-amine |

| Resolving Agent | L-(+)-Tartaric Acid |

| Solvent | Methanol |

| Theoretical Yield of (R)-amine | 50% |

| Typical Recovered Yield | 30-40% |

| Enantiomeric Excess (ee) | >98% (after recrystallization) |

Formation of the Dihydrochloride Salt

This final step is applicable to the enantiomerically pure amine obtained from either Method A or B.

Protocol:

-

Dissolve the (R)-1-(pyridin-2-yl)ethanamine (1.0 eq) in a minimal amount of isopropanol or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid (2.2 eq) or a saturated solution of HCl in isopropanol.

-

Stir the mixture for 30-60 minutes. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold isopropanol and then diethyl ether.

-

Dry the solid under vacuum to yield this compound as a white to off-white crystalline solid.

| Parameter | Value |

| Starting Material | (R)-1-(pyridin-2-yl)ethanamine |

| Reagent | Hydrochloric Acid |

| Solvent | Isopropanol or Methanol |

| Typical Yield | >95% |

| Expected Purity | >99% |

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |

| (±)-1-(pyridin-2-yl)ethanamine | C₇H₁₀N₂ | 122.17 g/mol | N/A (Liquid) |

| (R)-1-(pyridin-2-yl)ethanamine | C₇H₁₀N₂ | 122.17 g/mol | N/A (Liquid) |

| This compound | C₇H₁₂Cl₂N₂ | 195.09 g/mol | ~190-195 °C (decomposes) |

¹H NMR (400 MHz, D₂O) for this compound: δ 8.65 (d, 1H), 8.45 (t, 1H), 7.95 (d, 1H), 7.85 (t, 1H), 4.80 (q, 1H), 1.75 (d, 3H).

Process Workflows (Visualized with Graphviz)

Caption: Overall workflow for the synthesis of the target compound via two distinct routes.

Caption: Logical steps involved in the chiral resolution process.

Enantioselective Synthesis of (R)-1-(pyridin-2-yl)ethanamine: A Technical Guide

Introduction

(R)-1-(pyridin-2-yl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific presentation is crucial for the desired biological activity and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this key chiral amine, with a focus on asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to facilitate the selection and implementation of the most suitable synthetic strategy.

Asymmetric Reductive Amination of 2-Acetylpyridine

A highly efficient and direct method for the synthesis of (R)-1-(pyridin-2-yl)ethanamine is the asymmetric reductive amination of the corresponding prochiral ketone, 2-acetylpyridine. This approach utilizes a chiral catalyst to directly convert the ketone into the desired chiral amine in a single step, offering high atom economy and operational simplicity.

A notable example is the use of a ruthenium catalyst, specifically Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source. This system achieves excellent enantioselectivity and high conversion under hydrogen pressure.[1]

Data Presentation

| Entry | Substrate | Catalyst | N-Source | Solvent | Temp (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | ee (%) |

| 1 | 2-Acetylpyridine | Ru(OAc)₂{(S)-binap} | NH₄OAc | Toluene | 80 | 0.8 | 17 | >99 | 95.3 |

| 2 | 2-Acetylpyridine | Ru(OAc)₂{(S)-binap} | NH₄TFA | Toluene | 90 | 0.8 | 17 | >99 | >99.9 |

Table 1: Asymmetric Reductive Amination of 2-Acetylpyridine.[1]

Experimental Protocol

Synthesis of (R)-1-(pyridin-2-yl)ethanamine via Asymmetric Reductive Amination [1]

A mixture of 2-acetylpyridine (0.25 mmol, 1.0 equiv), Ru(OAc)₂{(S)-binap} (1.0 mol %), and ammonium trifluoroacetate (NH₄TFA) (0.38 mmol, 1.5 equiv) in toluene (1.0 mL) is placed in a glass tube inside an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 0.8 MPa. The reaction mixture is stirred at 90 °C for 17 hours. After cooling to room temperature, the pressure is carefully released. The conversion and enantiomeric excess of the resulting (R)-1-(pyridin-2-yl)ethanamine are determined by gas chromatography analysis.

Visualization

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry. In the synthesis of (R)-1-(pyridin-2-yl)ethanamine, (R)-tert-butanesulfinamide (Ellman's auxiliary) serves as an effective chiral directing group. The synthesis involves the condensation of the chiral auxiliary with 2-pyridinecarboxaldehyde to form a chiral N-sulfinylimine, followed by the diastereoselective addition of a methyl nucleophile. The final step is the removal of the auxiliary group to yield the desired chiral amine.

The diastereoselectivity of the Grignard reagent addition to 2-pyridyl tert-butyl sulfinimines can be noteworthy, sometimes showing a reversal of the stereochemical outcome predicted by the standard chelation-controlled model, which is attributed to the influence of the pyridine nitrogen.[2]

Data Presentation

| Entry | Aldehyde | Chiral Auxiliary | Nucleophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |

| 1 | 2-Pyridinecarboxaldehyde | (R)-tert-butanesulfinamide | MeMgBr | CH₂Cl₂ | -48 | 95 | 96:4 |

Table 2: Chiral Auxiliary-Mediated Synthesis of (R)-1-(pyridin-2-yl)ethanamine Precursor.

Experimental Protocol

Synthesis of (R)-N-(1-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Step 1: Synthesis of (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide. To a solution of 2-pyridinecarboxaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in THF, Ti(OEt)₄ (2.0 equiv) is added. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with brine and the resulting suspension is filtered. The filtrate is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude N-sulfinylimine, which can be used in the next step without further purification.

Step 2: Diastereoselective Addition of Methylmagnesium Bromide. The crude (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide is dissolved in CH₂Cl₂ and cooled to -48 °C. Methylmagnesium bromide (3.0 M in Et₂O, 1.5 equiv) is added dropwise. The reaction is stirred at -48 °C for 4-6 hours and then quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can be purified by flash chromatography.

Step 3: Deprotection of the Sulfinyl Group. The purified (R)-N-(1-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is dissolved in methanol, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the HCl salt of (R)-1-(pyridin-2-yl)ethanamine.

Visualization

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful green chemistry approach for obtaining enantiomerically pure compounds. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of racemic 1-(pyridin-2-yl)ethanamine, lipases, particularly Candida antarctica lipase B (CALB), are highly effective.

Data Presentation

| Entry | Substrate | Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield of (R)-amine (%) | ee of (R)-amine (%) |

| 1 | (±)-1-Phenylethylamine | Novozym 435 (immobilized CALB) | Diisopropyl malonate | MTBE | 40 | 4 | ~50 | >99 |

Table 3: Enzymatic Kinetic Resolution of a Racemic Aryl Ethylamine.[3] (Note: Data is for the analogous substrate 1-phenylethylamine).

Experimental Protocol

Kinetic Resolution of racemic 1-(pyridin-2-yl)ethanamine (Adapted from a protocol for 1-phenylethylamine) [3]

To a vial containing racemic 1-(pyridin-2-yl)ethanamine (1.0 equiv) and diisopropyl malonate (1.0 equiv) in methyl tert-butyl ether (MTBE), immobilized Candida antarctica lipase B (Novozym 435) is added. The suspension is shaken at 40 °C. The reaction progress is monitored by chiral gas chromatography or HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off and washed with MTBE. The filtrate is then concentrated. The unreacted (R)-1-(pyridin-2-yl)ethanamine can be separated from the acylated (S)-enantiomer by standard purification techniques such as column chromatography or acid-base extraction to isolate the basic (R)-amine from the neutral amide.

Visualization

Conclusion

The enantioselective synthesis of (R)-1-(pyridin-2-yl)ethanamine can be effectively achieved through several distinct strategies. Asymmetric reductive amination offers a highly efficient and direct route from a readily available ketone precursor, boasting excellent enantioselectivity. The chiral auxiliary approach provides a robust and predictable method for establishing the desired stereocenter, albeit with additional synthetic steps for auxiliary attachment and removal. Enzymatic kinetic resolution represents a green and highly selective alternative for resolving the racemic amine, yielding the desired enantiomer with high purity. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, cost of reagents and catalysts, and the specific requirements of the overall synthetic plan. This guide provides the foundational information for making an informed decision for the synthesis of this critical chiral intermediate.

References

Technical Guide: Physical Properties of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standardized experimental protocols for determining key physical characteristics such as melting point and solubility. These methodologies are based on established practices for the physical characterization of active pharmaceutical ingredients (APIs) and related chemical entities.

Core Physical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note the absence of experimentally determined values for several key properties.

| Property | Value | Source |

| CAS Number | 1352640-52-8 | [1] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | |

| Molecular Weight | 195.09 g/mol | [2] |

| Appearance | No Data Available | |

| Melting Point | No Data Available | |

| Boiling Point | No Data Available | |

| Solubility | No Data Available | |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | 2-8°C or Room Temperature | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of melting point and solubility, which are crucial for the physicochemical profiling of compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and pharmacopeia-standard technique.[4]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperature range over which the substance melts, from the appearance of the first droplet of liquid to complete liquefaction, is recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point, with a narrow range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar)

-

Glass capillary tubes (sealed at one end)[5]

-

Mortar and pestle (if the sample is not a fine powder)[6]

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a clean, dry mortar and pestle.[6]

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to determine a preliminary melting range.[6][7]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample and heat at a slow, controlled rate (approximately 1-2°C/min).[6][7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.

-

Replicate Measurements: For accuracy, perform the determination in triplicate.[8]

Solubility Determination

Determining the solubility of a compound in various solvents is fundamental to understanding its behavior in different environments, which is critical for drug development and formulation. The saturation shake-flask method is a common and reliable technique for determining equilibrium solubility.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the dissolved solute in the supernatant is then quantified to determine the solubility.[9]

Apparatus:

-

Orbital shaker or magnetic stirrer with temperature control

-

Vials or flasks with secure closures

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

A suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

pH meter (for aqueous solutions)

Procedure:

-

Solvent Preparation: Prepare the desired solvent systems. For APIs, this often includes aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[8]

-

Sample Addition: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.[9]

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[8]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.[9]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. For ionizable compounds, it is important to measure the pH of the saturated solution.[9]

Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties described in this guide.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

- 1. 1352640-52-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [acrospharma.co.kr]

- 3. (r)-1-(pyridin-2-yl)ethanamine hcl | 1169576-99-1 [sigmaaldrich.com]

- 4. thinksrs.com [thinksrs.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

Technical Guide: (R)-1-(pyridin-2-yl)ethanamine hydrochloride (CAS RN: 1169576-99-1) - A Chiral Building Block in the Development of Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(pyridin-2-yl)ethanamine hydrochloride, identified by CAS number 1169576-99-1, is a chiral amine that has emerged as a valuable building block in medicinal chemistry. Its specific stereochemistry and the presence of a pyridine moiety make it a key intermediate in the synthesis of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the properties, synthesis, and, most notably, its application in the development of novel kinase inhibitors, specifically targeting Glycogen Synthase Kinase-3 (GSK-3). The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the discovery of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-1-(pyridin-2-yl)ethanamine hydrochloride is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Reference |

| CAS Number | 1169576-99-1 | N/A |

| Molecular Formula | C₇H₁₁ClN₂ | N/A |

| Molecular Weight | 158.63 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in water and methanol | N/A |

| Storage | 2-8°C, under inert atmosphere | N/A |

Synthesis and Chiral Resolution

The synthesis of (R)-1-(pyridin-2-yl)ethanamine hydrochloride is a critical aspect of its utility. The enantiomerically pure form is often obtained through asymmetric synthesis or by resolution of a racemic mixture.

General Synthesis of Racemic 1-(pyridin-2-yl)ethanamine

A common method for the synthesis of the racemic mixture involves the reduction of 2-acetylpyridine oxime.

Experimental Protocol:

-

Oxime Formation: 2-Acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol at room temperature.

-

Reduction: The resulting oxime is then reduced using a reducing agent, for example, zinc powder in the presence of ammonium chloride, to yield the racemic amine.

Enantioselective Synthesis of (R)-1-(pyridin-2-yl)ethanamine

The (R)-enantiomer can be selectively synthesized using chiral auxiliaries or catalysts. One reported method involves the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine derived from 2-pyridinecarboxaldehyde.

Experimental Protocol:

-

Chiral Sulfinylimine Formation: 2-Pyridinecarboxaldehyde is condensed with a chiral sulfinamide, such as (R)-tert-butanesulfinamide, in the presence of a dehydrating agent like titanium(IV) ethoxide.

-

Diastereoselective Grignard Addition: The resulting chiral N-sulfinylimine is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide). The chiral auxiliary directs the addition of the methyl group to one face of the imine, leading to a diastereomeric excess of the desired (R)-amine precursor.

-

Hydrolysis: The sulfinyl group is subsequently cleaved under acidic conditions, typically with hydrochloric acid in a solvent like dioxane, to afford the desired (R)-1-(pyridin-2-yl)ethanamine as its hydrochloride salt.

Application in Drug Discovery: A Key Building Block for GSK-3 Inhibitors

(R)-1-(pyridin-2-yl)ethanamine hydrochloride has been identified as a crucial intermediate in the synthesis of a novel class of potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.

Rationale for Use in GSK-3 Inhibitor Synthesis

The (R)-1-(pyridin-2-yl)ethanamine moiety serves as a key pharmacophoric element, providing a crucial interaction with the hinge region of the GSK-3 active site. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amine group can be further functionalized to introduce other binding elements or to modulate the physicochemical properties of the final inhibitor. The specific (R)-stereochemistry is often critical for achieving high potency and selectivity.

Synthesis of a Pyrrolopyrimidine-based GSK-3 Inhibitor

A patented synthetic route describes the use of (R)-1-(pyridin-2-yl)ethanamine hydrochloride in the preparation of novel pyrrolopyrimidine-based GSK-3 inhibitors.

Experimental Workflow:

Caption: Synthetic workflow for a GSK-3 inhibitor.

Experimental Protocol:

-

Nucleophilic Aromatic Substitution: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with (R)-1-(pyridin-2-yl)ethanamine hydrochloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a high-boiling point solvent such as n-butanol or dioxane. The reaction is typically heated to drive the substitution of the chlorine atom.

-

Purification: The resulting intermediate, N-((R)-1-(pyridin-2-yl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is purified using standard techniques such as column chromatography.

-

Further Functionalization: The pyrrole nitrogen or other positions on the pyrrolopyrimidine core can be further modified, for instance, through a Suzuki coupling reaction with a suitable boronic acid derivative, to introduce additional diversity and optimize the inhibitor's properties.

Mechanism of Action and Signaling Pathway

The synthesized GSK-3 inhibitors, derived from (R)-1-(pyridin-2-yl)ethanamine hydrochloride, exert their therapeutic effect by competitively binding to the ATP-binding pocket of GSK-3, thereby inhibiting its kinase activity.

Glycogen Synthase Kinase-3 (GSK-3) Signaling

GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. In many signaling pathways, activation of upstream kinases leads to the phosphorylation and inhibition of GSK-3. For example, in the insulin signaling pathway, activation of Akt (Protein Kinase B) leads to the phosphorylation of GSK-3β at Serine 9, rendering it inactive. By directly inhibiting GSK-3, the synthesized compounds can mimic the effects of these upstream signaling events.

Caption: Simplified GSK-3 signaling pathway.

Biological Data

The following table summarizes representative biological data for a GSK-3 inhibitor synthesized using (R)-1-(pyridin-2-yl)ethanamine hydrochloride as a key starting material.

| Compound ID | Target | IC₅₀ (nM) | Assay Type |

| Example Inhibitor 1 | GSK-3β | 15 | Enzymatic Assay |

| Example Inhibitor 1 | Kinase Panel Selectivity | >1000 (for 20 other kinases) | Enzymatic Assays |

Conclusion

(R)-1-(pyridin-2-yl)ethanamine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its demonstrated utility in the development of potent and selective GSK-3 inhibitors highlights its importance in modern drug discovery. The synthetic protocols and biological context provided in this guide are intended to facilitate further research and development efforts aimed at leveraging this compound for the creation of novel therapeutics. The specific stereochemistry and the presence of the pyridine ring offer unique opportunities for designing molecules with optimized potency, selectivity, and pharmacokinetic properties.

In-Depth Technical Guide to the Chiral Resolution of 1-(pyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 1-(pyridin-2-yl)ethanamine, a critical process for the production of enantiomerically pure forms of this important chiral building block. Enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles, making their separation a crucial step in drug development and fine chemical synthesis. This document details two primary methods for the resolution of racemic 1-(pyridin-2-yl)ethanamine: diastereomeric salt formation and enzymatic kinetic resolution. Detailed experimental protocols, quantitative data, and analytical methods for determining enantiomeric excess are presented.

Introduction

1-(Pyridin-2-yl)ethanamine is a chiral amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The presence of a stereocenter means that it exists as a pair of enantiomers, which are non-superimposable mirror images. Due to the often differing biological activities of enantiomers, regulatory agencies frequently require the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects. Consequently, the efficient resolution of racemic 1-(pyridin-2-yl)ethanamine is of significant industrial importance.

This guide explores the two most common and effective strategies for achieving this separation:

-

Diastereomeric Salt Resolution: This classical method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

-

Enzymatic Kinetic Resolution: This biocatalytic approach utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. This method is known for its high enantioselectivity and mild reaction conditions.

The following sections will provide detailed experimental protocols, comparative data, and analytical procedures to guide researchers in selecting and implementing the most suitable resolution strategy for their needs.

Diastereomeric Salt Resolution

The formation of diastereomeric salts is a robust and widely used technique for the large-scale resolution of racemic amines. The choice of the chiral resolving agent and the crystallization solvent are critical parameters that influence the efficiency of the resolution. For basic compounds like 1-(pyridin-2-yl)ethanamine, chiral acids such as tartaric acid and its derivatives are commonly employed.

Principle

The underlying principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers. While enantiomers have identical physical properties, diastereomers have distinct physical properties, including solubility. By exploiting this difference in solubility, one diastereomeric salt can be selectively crystallized from a suitable solvent, leaving the other diastereomer in the mother liquor. The desired enantiomer can then be liberated from the crystallized salt by treatment with a base.

Common Resolving Agents

A variety of chiral acids can be used for the resolution of racemic amines. The selection of the optimal resolving agent often requires empirical screening. Some of the most commonly used resolving agents for amines include:

-

(+)-Tartaric acid and (-)-Tartaric acid

-

(+)-Dibenzoyl-D-tartaric acid and (-)-Dibenzoyl-L-tartaric acid

-

(+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid

-

(+)-Mandelic acid and (-)-Mandelic acid

-

(+)-Camphor-10-sulfonic acid and (-)-Camphor-10-sulfonic acid

Experimental Protocol: Resolution with Tartaric Acid Derivative

While a specific protocol for 1-(pyridin-2-yl)ethanamine with a tartaric acid derivative was not found in the immediate search, a general and adaptable protocol for the resolution of a primary amine using a tartaric acid derivative is provided below. This protocol can be optimized for the specific target compound.

Materials:

-

Racemic 1-(pyridin-2-yl)ethanamine

-

(+)-Dibenzoyl-D-tartaric acid (or other suitable chiral acid)

-

Methanol (or other suitable solvent)

-

2 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation:

-

Dissolve racemic 1-(pyridin-2-yl)ethanamine (1.0 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid, 0.5-1.0 equivalent) in warm methanol.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.

-

For complete crystallization, the flask can be cooled further in an ice bath or refrigerator for several hours or overnight.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected crystals in water.

-

Add 2 M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).

-

Extract the liberated amine with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the enantiomerically enriched 1-(pyridin-2-yl)ethanamine.

-

-

Analysis:

-

Determine the yield and enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific optical rotation.

-

Data Presentation

The efficiency of a diastereomeric salt resolution is evaluated based on the yield and the enantiomeric excess of the resolved product. The following table provides a template for summarizing the results of a resolution screen with different resolving agents and solvents.

| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Amine (%) | Configuration |

| (+)-Tartaric Acid | Methanol | Data not available | Data not available | Data not available |

| (-)-Tartaric Acid | Ethanol | Data not available | Data not available | Data not available |

| (+)-Dibenzoyl-D-tartaric acid | Acetone | Data not available | Data not available | Data not available |

| (-)-Dibenzoyl-L-tartaric acid | Isopropanol | Data not available | Data not available | Data not available |

Note: Specific quantitative data for the diastereomeric salt resolution of 1-(pyridin-2-yl)ethanamine was not available in the searched literature. The table serves as a template for experimental data collection.

Workflow Diagram

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for obtaining enantiopure compounds. Lipases are the most commonly used enzymes for the resolution of amines, where they catalyze the enantioselective acylation of one enantiomer. Candida antarctica lipase B (CALB) is a particularly robust and versatile biocatalyst for this transformation.

Principle

Kinetic resolution is based on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. In the case of enzymatic resolution of an amine, the lipase will preferentially catalyze the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer). By stopping the reaction at approximately 50% conversion, one can obtain the acylated product of one enantiomer and the unreacted amine of the other enantiomer, both in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Acetylation

The following is a general protocol for the kinetic resolution of a primary amine using Candida antarctica lipase B. This can be adapted and optimized for 1-(pyridin-2-yl)ethanamine.

Materials:

-

Racemic 1-(pyridin-2-yl)ethanamine

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acylating agent (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., tetrahydrofuran (THF), toluene, or methyl tert-butyl ether (MTBE))

-

Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

-

Reaction Setup:

-

To a dry flask, add racemic 1-(pyridin-2-yl)ethanamine (1.0 equivalent) and the anhydrous organic solvent.

-

Add the acylating agent (1.0-1.5 equivalents).

-

Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

If necessary, add activated molecular sieves to maintain anhydrous conditions.

-

-

Reaction:

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

-

-

Work-up:

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Wash the enzyme with a small amount of the reaction solvent.

-

The filtrate contains the unreacted enantiomer of the amine and the acylated enantiomer.

-

-

Separation and Purification:

-

The unreacted amine and the amide can be separated by column chromatography or by an acid-base extraction.

-

To isolate the unreacted amine, the solvent can be evaporated, and the residue can be purified.

-

To obtain the acylated amine, it can be isolated from the reaction mixture, and the acyl group can be subsequently removed by hydrolysis if the free amine is desired.

-

-

Analysis:

-

Determine the yield and enantiomeric excess of both the unreacted amine and the acylated product by chiral HPLC.

-

Data Presentation

The success of an enzymatic kinetic resolution is determined by the conversion, the enantiomeric excess of the substrate (unreacted amine) and the product (acylated amine), and the enantioselectivity (E-value).

| Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) | E-value |

| Ethyl Acetate | Toluene | 40 | 24 | Data not available | Data not available | Data not available | Data not available |

| Vinyl Acetate | MTBE | 30 | 18 | Data not available | Data not available | Data not available | Data not available |

| Isopropenyl Acetate | THF | 45 | 36 | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data for the enzymatic kinetic resolution of 1-(pyridin-2-yl)ethanamine was not available in the searched literature. The table serves as a template for experimental data collection.

Workflow Diagram

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of a chiral resolution. Chiral HPLC is the most common and accurate method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Principle

In chiral HPLC, the separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes result in different retention times for the two enantiomers on the column, enabling their separation and quantification.

Experimental Protocol

The following is a general chiral HPLC method that can be used as a starting point for the analysis of 1-(pyridin-2-yl)ethanamine. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

-

A polysaccharide-based chiral stationary phase is often effective for the separation of amines. A common choice is a column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and resolution for basic analytes. A typical starting mobile phase could be n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm (or the λmax of 1-(pyridin-2-yl)ethanamine)

-

Injection Volume: 10 µL

Sample Preparation:

-

Dissolve a small amount of the sample (racemic standard or the resolved product) in the mobile phase to a concentration of approximately 1 mg/mL.

Analysis:

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Inject the resolved sample to determine the peak areas of the two enantiomers.

-

The enantiomeric excess (e.e.) is calculated using the following formula:

-

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

-

Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

-

Data Presentation

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | Data not available |

| Retention Time (Enantiomer 2) | Data not available |

| Resolution (Rs) | Data not available |

Note: Specific retention times and resolution for 1-(pyridin-2-yl)ethanamine on a Chiralcel® OD-H column under these exact conditions were not found in the searched literature. This table provides a template for recording the analytical method parameters and results.

Logical Diagram for Method Development

Caption: Logical Flow for Chiral HPLC Method Development.

Conclusion

The chiral resolution of 1-(pyridin-2-yl)ethanamine is a critical step in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This technical guide has detailed the two primary methods for achieving this separation: diastereomeric salt formation and enzymatic kinetic resolution. While diastereomeric salt formation is a classical and scalable method, enzymatic kinetic resolution offers high selectivity under mild conditions. The choice between these methods will depend on factors such as the desired scale of the resolution, cost considerations, and the required level of enantiopurity. The successful implementation of either method relies on careful optimization of experimental parameters and accurate analysis of the enantiomeric excess, for which chiral HPLC is the preferred technique. Further research to establish specific quantitative data for the resolution of 1-(pyridin-2-yl)ethanamine using these common methods would be highly valuable to the scientific community.

The Core Mechanism of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(pyridin-2-yl)ethanamine dihydrochloride serves as a pivotal chiral precursor for the synthesis of advanced ligands utilized in asymmetric catalysis. In its deprotonated form, (R)-1-(pyridin-2-yl)ethanamine, this molecule acts as a bidentate or tridentate ligand in concert with transition metals, most notably Ruthenium, to facilitate highly selective chemical transformations. This guide elucidates the fundamental mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive understanding of its catalytic role.

The primary application of ligands derived from (R)-1-(pyridin-2-yl)ethanamine is in the field of asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure alcohols and amines, which are common chiral building blocks in drug molecules.

Mechanism of Action: Metal-Ligand Bifunctional Catalysis

The catalytic activity of (R)-1-(pyridin-2-yl)ethanamine-derived ligands in complex with Ruthenium(II) is best described by the "metal-ligand bifunctional catalysis" mechanism. In this model, both the metal center and the coordinated ligand actively participate in the catalytic cycle. The process does not involve direct hydrogenation with H₂ gas but rather the transfer of hydrogen from a donor molecule, typically isopropanol or a formic acid/triethylamine mixture.

The catalytic cycle can be summarized in the following key steps:

-

Catalyst Activation: The pre-catalyst, often a Ruthenium(II) source such as RuCl₂(PPh₃)₃, reacts in situ with the chiral ligand derived from (R)-1-(pyridin-2-yl)ethanamine and a base. This forms the active 16-electron Ru-amido complex.

-

Formation of the Ruthenium-Hydride Species: The activated catalyst reacts with the hydrogen donor (e.g., isopropanol). The isopropanol is deprotonated by the basic amido group on the ligand, and the resulting isopropoxide coordinates to the Ruthenium center. A subsequent β-hydride elimination transfers a hydride to the Ruthenium, forming the key 18-electron Ru-hydride species and releasing acetone.

-

Substrate Coordination and Diastereoselective Hydride Transfer: The prochiral ketone (e.g., acetophenone) coordinates to the Ru-hydride complex. The stereochemistry of the final product is determined in this step. The chiral environment created by the ligand directs the coordination of the ketone in a sterically favored orientation. The hydride on the Ruthenium and a proton from the amine/hydroxyl group on the ligand are then transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere of the Ruthenium complex, regenerating the 16-electron active catalyst, which can then enter a new catalytic cycle.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Quantitative Data Summary

The catalytic system employing a tridentate N,N,O-ligand derived from (R)-1-(pyridin-2-yl)ethanamine, specifically (S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol, in conjunction with a Ruthenium(II) precursor, has been evaluated in the asymmetric transfer hydrogenation of acetophenone. The following table summarizes the key performance indicators for this reaction.

| Substrate | Catalyst System | H-Donor | Base | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| Acetophenone | in situ from RuCl₂(PPh₃)₃ and (S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol | Isopropanol | - | ~100 | 47 | - |

Experimental Protocols

Synthesis of Chiral Tridentate Ligand: (S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol

This protocol describes a general method for the synthesis of the chiral tridentate ligand via a Mannich-type reaction.

Materials:

-

(R)-1-(pyridin-2-yl)ethanamine

-

2,4-di-tert-butylphenol

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2,4-di-tert-butylphenol in ethanol.

-

To this solution, add 1.1 equivalents of (R)-1-(pyridin-2-yl)ethanamine.

-

Slowly add 1.2 equivalents of aqueous formaldehyde to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tridentate ligand.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines the general procedure for the in situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation of acetophenone.

Materials:

-

RuCl₂(PPh₃)₃ (Ruthenium(II) precursor)

-

(S)-2,4-di-tert-butyl-6-(((R)-1-(pyridin-2-yl)ethyl)amino)methyl)phenol (chiral ligand)

-

Acetophenone (substrate)

-

Isopropanol (anhydrous, as hydrogen donor and solvent)

-

Potassium tert-butoxide (or other suitable base)

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Catalyst Preparation (in situ):

-

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add RuCl₂(PPh₃)₃ (1 mol%) and the chiral tridentate ligand (1.1 mol%).

-

Add anhydrous isopropanol to dissolve the components.

-

Add a solution of potassium tert-butoxide in isopropanol (2 mol%).

-

Stir the mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 30 minutes) to allow for the formation of the active catalyst.

-

-

Hydrogenation Reaction:

-

To the freshly prepared catalyst solution, add acetophenone (100 mol%).

-

Maintain the reaction mixture at the specified temperature and stir for the required reaction time (e.g., 1-24 hours).

-

Monitor the conversion of acetophenone to 1-phenylethanol using Gas Chromatography (GC) or TLC.

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral GC or chiral High-Performance Liquid Chromatography (HPLC).

-

Experimental Workflow Diagram

In-depth Technical Guide: The Discovery and History of Chiral Pyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyridine ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical to the pharmaceutical and agrochemical industries. Their unique electronic and steric properties, arising from the pyridine moiety, have led to the development of highly selective and active catalysts for a broad spectrum of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of these pivotal ligands, offering insights into their design, synthesis, and application. We will delve into the seminal contributions that have shaped this field, present key performance data in a structured format, and provide detailed experimental protocols for the synthesis and utilization of significant chiral pyridine ligands.

Historical Perspective: The Dawn of a New Class of Ligands

The journey of chiral pyridine ligands is a compelling narrative of innovation and perseverance in the quest for enantioselective control. While pyridine itself has been a fundamental building block in coordination chemistry for over a century, its incorporation into chiral ligand frameworks for asymmetric catalysis is a more recent, yet impactful, development. The initial forays into chiral ligands were dominated by phosphine-based systems, but the desire for more tunable and robust alternatives paved the way for the exploration of nitrogen-containing heterocycles.

The latter half of the 20th century witnessed the burgeoning of asymmetric catalysis, with a growing appreciation for the role of the ligand in dictating the stereochemical outcome of a reaction. It was in this fertile scientific landscape that the first chiral pyridine-containing ligands began to appear, often as components of larger, more complex molecular architectures.

Key Milestones in the Development of Chiral Pyridine Ligands

The evolution of chiral pyridine ligands can be traced through a series of key discoveries and the introduction of influential ligand families. These milestones have not only expanded the toolbox of synthetic chemists but have also deepened our understanding of the subtle interplay between ligand structure and catalytic performance.

The Emergence of Pyridine-Oxazoline (PyOx) Ligands

A significant breakthrough in the field was the development of pyridine-oxazoline (PyOx) ligands. These C1-symmetric ligands, featuring a pyridine ring linked to a chiral oxazoline moiety, proved to be highly effective in a variety of metal-catalyzed reactions. The pioneering work of Andreas Pfaltz and Hisashi Yamamoto in the late 1980s and early 1990s was instrumental in establishing PyOx ligands as a privileged class of chiral auxiliaries. Their modular synthesis, allowing for facile tuning of both the pyridine and oxazoline substituents, has been a key factor in their widespread adoption.

Table 1: Performance of Pfaltz-type Pyridine-Oxazoline Ligands in Asymmetric Hydrosilylation of Ketones

| Substrate | Ligand | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Acetophenone | (S)-iPr-PyOx | [Rh(COD)Cl]2 | THF | 0 | 95 | 85 |

| Propiophenone | (S)-tBu-PyOx | [Rh(COD)Cl]2 | THF | 0 | 92 | 91 |

| 1-Naphthyl methyl ketone | (S)-iPr-PyOx | [Rh(COD)Cl]2 | THF | 0 | 98 | 88 |

The Rise of Pyridine-Bis(oxazoline) (PyBOX) Ligands

Building on the success of the PyOx system, the C2-symmetric pyridine-bis(oxazoline) (PyBOX) ligands were introduced. These tridentate ligands, featuring a central pyridine ring flanked by two chiral oxazoline units, offered enhanced stability and stereocontrol in a variety of catalytic transformations. The research groups of Hisashi Yamamoto and others demonstrated the utility of PyBOX ligands in reactions such as copper-catalyzed asymmetric cyclopropanation and Diels-Alder reactions.

Table 2: Enantioselective Copper-Catalyzed Cyclopropanation using PyBOX Ligands

| Olefin | Diazo Compound | Ligand | Solvent | Yield (%) | de (%) | ee (%) |

| Styrene | Ethyl diazoacetate | (S,S)-iPr-PyBOX | CH2Cl2 | 85 | 90:10 | 95 |

| 1-Octene | tert-Butyl diazoacetate | (S,S)-Ph-PyBOX | DCE | 78 | 85:15 | 92 |

| Cyclohexene | Ethyl diazoacetate | (S,S)-tBu-PyBOX | CH2Cl2 | 90 | >95:5 | 99 |

The Impact of Gregory C. Fu's Chiral Pyridine Catalysts

In the late 1990s and early 2000s, the work of Gregory C. Fu brought a new dimension to the field with the development of chiral 4-(dimethylamino)pyridine (DMAP) derivatives and other pyridine-based nucleophilic catalysts. These organocatalysts proved to be remarkably effective in a wide range of acylation and related reactions, offering a metal-free alternative for the synthesis of chiral esters, amides, and alcohols. The development of chiral P-pyridines by Fu and co-workers further expanded the scope of enantioselective catalysis.

Table 3: Kinetic Resolution of Secondary Alcohols using Fu's Chiral DMAP Catalysts

| Racemic Alcohol | Acylating Agent | Catalyst | Selectivity (s) |

| 1-Phenylethanol | Acetic anhydride | Chiral DMAP derivative | 50-100 |

| 1-(1-Naphthyl)ethanol | Propionic anhydride | Chiral DMAP derivative | >100 |

| trans-2-Phenylcyclohexanol | Isobutyric anhydride | Chiral DMAP derivative | 80-150 |

Experimental Protocols

To provide a practical resource for researchers, this section details the synthesis of a representative chiral pyridine ligand and its application in a key asymmetric transformation.

Synthesis of (S)-2-(4'-isopropyl-4',5'-dihydrooxazol-2'-yl)pyridine ((S)-iPr-PyOx)

This protocol is adapted from the seminal work of Pfaltz and co-workers.

Materials:

-

2-Cyanopyridine

-

(S)-Valinol

-

Zinc chloride (anhydrous)

-

Toluene (anhydrous)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-cyanopyridine (1.0 eq) and (S)-valinol (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Anhydrous zinc chloride (0.1 eq) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure (S)-iPr-PyOx ligand.

Asymmetric Hydrosilylation of Acetophenone using a Rhodium/(S)-iPr-PyOx Catalyst

Materials:

-

[Rh(COD)Cl]2

-

(S)-iPr-PyOx

-

Acetophenone

-

Diphenylsilane

-

Tetrahydrofuran (THF, anhydrous)

-

Methanol

-

1 M Hydrochloric acid

Procedure:

-

In a Schlenk flask under an inert atmosphere, [Rh(COD)Cl]2 (0.005 eq) and (S)-iPr-PyOx (0.011 eq) are dissolved in anhydrous THF.

-

The solution is stirred at room temperature for 30 minutes to pre-form the catalyst.

-

The flask is cooled to 0 °C, and acetophenone (1.0 eq) is added, followed by the dropwise addition of diphenylsilane (1.2 eq).

-

The reaction mixture is stirred at 0 °C for the time indicated by TLC analysis (typically 4-8 hours).

-

Upon completion, the reaction is quenched by the slow addition of methanol.

-

The mixture is then treated with 1 M hydrochloric acid to hydrolyze the silyl ether.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Visualizing Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate important structural and mechanistic aspects of chiral pyridine ligands.

Caption: Major classes of chiral pyridine ligands.

Caption: Simplified catalytic cycle for asymmetric hydrosilylation.

Conclusion and Future Outlook

The discovery and development of chiral pyridine ligands represent a significant chapter in the history of asymmetric catalysis. From the early explorations of PyOx and PyBOX systems to the advent of powerful chiral nucleophilic pyridine catalysts, this ligand class has demonstrated remarkable versatility and efficacy. The modularity of their synthesis and the tunability of their steric and electronic properties continue to make them a fertile ground for innovation.

Future research in this area is likely to focus on the development of new generations of chiral pyridine ligands with even greater activity and selectivity. The exploration of novel ligand architectures, the application of computational methods for rational design, and the expansion of their utility in emerging areas of synthesis, such as C-H functionalization and photoredox catalysis, will undoubtedly continue to be major themes. The rich history of chiral pyridine ligands serves as both an inspiration and a foundation for the exciting discoveries that lie ahead in the ongoing quest for perfect enantiocontrol.

Structural Analysis of (R)-1-(pyridin-2-yl)ethanamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(pyridin-2-yl)ethanamine and its salts are important chiral building blocks in medicinal chemistry. This technical guide provides a comprehensive structural analysis of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride. The document covers crystallographic data, spectroscopic analysis (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry), and detailed experimental protocols for its synthesis and characterization. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

(R)-1-(pyridin-2-yl)ethanamine is a chiral amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry and the presence of a pyridine ring make it a valuable synthon for creating molecules with specific biological activities. The dihydrochloride salt is often preferred for its improved stability and solubility. A thorough understanding of its three-dimensional structure and spectroscopic properties is essential for its effective use in drug design and development. This guide aims to consolidate the structural and analytical data for this compound.

Structural Analysis

The structural elucidation of this compound involves a combination of crystallographic and spectroscopic techniques.

Crystallographic Analysis

A crystal structure for the parent compound, (R)-1-(pyridin-2-yl)ethanamine, is available in the Crystallography Open Database under the identifier COD 4313713.[1] However, detailed crystallographic data such as bond lengths and angles were not publicly accessible at the time of this writing. The dihydrochloride salt involves the protonation of both the pyridine nitrogen and the primary amine nitrogen.

Molecular Structure of this compound

References

Methodological & Application

Application Notes and Protocols for (R)-1-(pyridin-2-yl)ethanamine dihydrochloride in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (R)-1-(pyridin-2-yl)ethanamine dihydrochloride as a chiral ligand in asymmetric catalysis. Chiral pyridine derivatives are significant structural motifs in pharmaceuticals, natural products, and are pivotal as ligands in asymmetric synthesis.[1] (R)-1-(pyridin-2-yl)ethanamine, a readily accessible chiral amine, serves as a valuable building block and ligand for the synthesis of enantiomerically enriched compounds.[2]

Application in Asymmetric Transfer Hydrogenation of Ketones

(R)-1-(pyridin-2-yl)ethanamine has been utilized as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. The in-situ prepared catalyst, derived from a ruthenium precursor and the chiral amine ligand, facilitates the reduction of ketones to their corresponding chiral secondary alcohols.

While the development of highly efficient catalytic systems with this specific ligand is ongoing, initial studies have demonstrated its potential. For instance, in the transfer hydrogenation of acetophenone using a catalyst prepared in situ from Ru(PPh₃)₃Cl₂ and a derivative of (S)-1-(pyridin-2-yl)ethylamine, the corresponding (S)-1-phenylethanol was obtained with moderate enantioselectivity.[2] This highlights the ligand's ability to induce asymmetry in the reduction process.

Table 1: Performance of a Derivative of 1-(pyridin-2-yl)ethylamine in the Asymmetric Transfer Hydrogenation of Acetophenone [2]

| Catalyst Precursor | Chiral Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| Ru(PPh₃)₃Cl₂ | (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino))methylphenol | Acetophenone | ~100 | 47 |

Experimental Protocols

Protocol for Racemic 1-(pyridin-2-yl)ethanamine Synthesis

This protocol describes the synthesis of the racemic amine, which can subsequently be resolved into its (R) and (S) enantiomers.

Step 1: Oxime Formation [3]

-

Dissolve 2-acetylpyridine (5 g, 41.2 mmol) and hydroxylamine hydrochloride (3.44 g, 49.5 mmol) in methanol (100 mL) at room temperature.[3]

-

Add potassium carbonate (17 g, 124 mmol) with stirring.[3]

-

Stir the reaction mixture at room temperature for 4 hours.[3]

-

Filter the solids and collect the filtrate.[3]

Step 2: Reduction to the Amine [3]

-

To the filtrate from Step 1, add zinc powder (13.5 g, 206 mmol) and ammonium chloride (11 g, 206 mmol) in that order.[3]

-

Stir the reaction mixture overnight at room temperature.[3]

-

Filter the solids and remove the organic solvent from the filtrate by distillation under reduced pressure.[3]

-

To the crude product, add an aqueous solution of sodium hydroxide to adjust the pH to approximately 13.[3]

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).[3]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

-

Evaporate the solvent to yield 2-(1-aminoethyl)pyridine.[3]

(Note: The resolution of the racemic mixture to obtain the pure (R)-enantiomer can be achieved through classical methods such as diastereomeric salt formation with a chiral acid or through enzymatic kinetic resolution.)

Protocol for In-Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on the reported use of a derivative of 1-(pyridin-2-yl)ethylamine in ruthenium-catalyzed transfer hydrogenation.[2] The dihydrochloride salt of the amine would need to be neutralized with a suitable base prior to or during the reaction to generate the active ligand.

Materials:

-

Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

-

(R)-1-(pyridin-2-yl)ethanamine

-

Anhydrous isopropanol (hydrogen source and solvent)

-

Base (e.g., sodium isopropoxide or potassium hydroxide)

-

Acetophenone (substrate)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor and (R)-1-(pyridin-2-yl)ethanamine in anhydrous isopropanol. The typical catalyst loading is in the range of 1-2 mol%.

-

Add the base to the solution. The amount of base is typically in slight excess relative to the catalyst.

-

Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to allow for the formation of the active catalyst.

-

Add acetophenone to the reaction mixture.

-

Heat the reaction to a specified temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or dilute acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC analysis.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone, based on the Noyori-type mechanism.

References

Application Notes and Protocols: (R)-1-(pyridin-2-yl)ethanamine as a Chiral Auxiliary in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(pyridin-2-yl)ethanamine is a valuable chiral building block in asymmetric synthesis. While its primary application has been in the formation of chiral ligands for transition-metal catalysis, its potential as a recoverable chiral auxiliary offers a powerful strategy for the stereocontrolled synthesis of complex molecules. This document provides an overview of its synthesis, potential applications as a chiral auxiliary with detailed hypothetical protocols, and methods for its removal.

Synthesis of (R)-1-(pyridin-2-yl)ethanamine

The enantioselective synthesis of (R)-1-(pyridin-2-yl)ethanamine can be achieved from 2-acetylpyridine through a diastereoselective reduction of a chiral N-tert-butanesulfinyl imine intermediate.

Protocol 1: Synthesis of (R)-N-(1-(pyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide

-

Reaction: To a solution of 2-acetylpyridine (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous THF (0.5 M) is added titanium(IV) ethoxide (2.0 eq).

-

Conditions: The reaction mixture is heated to reflux for 12-24 hours.

-

Work-up: Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring. The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral N-sulfinyl imine.

Protocol 2: Diastereoselective Reduction and Auxiliary Cleavage

-

Reaction: The purified N-sulfinyl imine (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C. A solution of L-Selectride® (1.5 eq, 1.0 M in THF) is added dropwise.

-

Conditions: The reaction is stirred at -78 °C for 3 hours.

-

Work-up: The reaction is quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-